2-Bromo-3,5-dichloroaniline
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Overview
Description
2-Bromo-3,5-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and chlorine atoms at the 2, 3, and 5 positions, respectively. This compound is a solid at room temperature and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,5-dichloroaniline typically involves the bromination of 3,5-dichloroaniline. The process can be summarized as follows:
Starting Material: 3,5-dichloroaniline.
Bromination: The 3,5-dichloroaniline is dissolved in a suitable solvent such as hydrochloric acid or sulfuric acid to form its hydrochloride or sulfate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Dissolution: Dissolving 3,5-dichloroaniline in hydrochloric or sulfuric acid.
Bromination: Adding bromine dropwise while maintaining the reaction temperature and stirring conditions.
Isolation: The product is isolated by filtration, washed, and dried to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted anilines can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro compounds or quinones.
Reduction Products: Reduction typically yields amines or other reduced derivatives
Scientific Research Applications
2-Bromo-3,5-dichloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-3,5-dichloroaniline involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3,5-Dichloroaniline: Lacks the bromine atom and has different reactivity and applications.
2,4-Dichloroaniline: Has chlorine atoms at different positions, leading to different chemical properties.
2,6-Dichloroaniline: Another isomer with chlorine atoms at the 2 and 6 positions.
Uniqueness: 2-Bromo-3,5-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where such reactivity is desired .
Properties
IUPAC Name |
2-bromo-3,5-dichloroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQNMASFJWYHNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672143 |
Source
|
Record name | 2-Bromo-3,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211214-30-0 |
Source
|
Record name | 2-Bromo-3,5-dichloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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